Relevance: RS86 shares the core 2,8-diazaspiro[4.5]decane structure with 3-ethyl-8-(2-phenoxybenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one. The key difference lies in the replacement of the imide group in RS86 with an oxazolidine-2,4-dione moiety in the target compound. This modification aims to modulate the pharmacological profile, potentially leading to improved selectivity for M1 receptors and a wider therapeutic window [].
Compound Description: Compound 5a is a spirooxazolidine-2,4-dione derivative that displays affinity for cortical M1 receptors and reverses scopolamine-induced memory impairment in mice. Notably, 5a exhibits a more favorable separation between its antiamnesic dose and doses causing hypothermia and salivation compared to RS86 [].
Relevance: This compound is highly relevant to 3-ethyl-8-(2-phenoxybenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one as they both belong to the spirooxazolidine-2,4-dione class and share the 1-oxa-3,8-diazaspiro[4.5]decane core structure. The primary difference lies in the substitution at the 8-position. While 5a has a simple methyl group, the target compound features a more complex 2-phenoxybenzoyl substituent. This structural variation likely influences their binding affinities and selectivities for muscarinic receptor subtypes [].
Relevance: Compound 17 serves as a critical starting point in the development of 3-ethyl-8-(2-phenoxybenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one. Both molecules share the 1-oxa-8-azaspiro[4.5]decane framework. The addition of an ethyl group at the 3-position and a 2-phenoxybenzoyl group at the 8-position in the target compound represents an effort to refine the structure for improved M1 receptor selectivity and potentially enhance its therapeutic profile [].
Compound Description: This compound, an analogue of compound 17, displays preferential affinity for M1 receptors over M2 receptors and exhibits potent antiamnesic activity with a better separation from cholinergic side effects compared to RS86 [].
Relevance: This compound is structurally similar to 3-ethyl-8-(2-phenoxybenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one, sharing the 1-oxa-8-azaspiro[4.5]decane core and the 2-ethyl substitution. The key difference is the 8-position substituent, which is a methyl group in compound 18 and a 2-phenoxybenzoyl group in the target compound. These modifications likely influence their binding affinities and selectivities for muscarinic receptor subtypes [].
Compound Description: This analogue of compound 17 exhibits a preference for M1 receptors over M2 receptors and demonstrates potent antiamnesic activity with a good safety margin from hypothermia-inducing activity []. The (-)-enantiomer of 29 shows higher M1 agonist activity and has been selected for clinical studies [].
Compound Description: This compound is a potent and selective tachykinin NK2 receptor antagonist. It shows high affinity for NK2 receptors and demonstrates 1000-fold selectivity over NK1 receptors [].
Relevance: While 3a shares the 1-oxa-3,8-diazaspiro[4.5]decane core with 3-ethyl-8-(2-phenoxybenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one, it differs significantly in its substitution pattern. The 3-benzyl and 8-[2-(5-fluoro-1H-indol-3-yl)ethyl] groups in 3a are considerably different from the 3-ethyl and 8-(2-phenoxybenzoyl) groups in the target compound. These variations highlight how modifications to the core structure can lead to diverse pharmacological activities, shifting from muscarinic receptor modulation to tachykinin receptor antagonism [].
4-Ethyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-substituted 38 and (S)-3-Methyl-8-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-substituted 42
Compound Description: These compounds were designed as mixed alpha- and beta-adrenergic receptor blockers for antihypertensive activity []. While they successfully lowered blood pressure, they did not exhibit beta-adrenergic blocking effects [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.